N,N-diethyl-6-sulfanylpyridine-3-sulfonamide
Overview
Description
N,N-diethyl-6-sulfanylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H14N2O2S2 and a molecular weight of 246.35 g/mol . This compound is characterized by the presence of a pyridine ring substituted with diethylamino, sulfanyl, and sulfonamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-sulfanylpyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfonamide as the core structure.
Substitution Reaction: Diethylamine is introduced to the pyridine ring through a substitution reaction, forming N,N-diethylpyridine-3-sulfonamide.
Thiol Addition: The final step involves the addition of a thiol group to the 6th position of the pyridine ring, resulting in the formation of this compound.
The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-sulfanylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N-diethyl-6-sulfanylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-sulfanylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with proteins, altering their structure and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-sulfanylpyridine-6-sulfonamide
- N,N-diethyl-4-sulfanylpyridine-3-sulfonamide
- N,N-diethyl-5-sulfanylpyridine-3-sulfonamide
Uniqueness
N,N-diethyl-6-sulfanylpyridine-3-sulfonamide is unique due to the specific positioning of the sulfanyl and sulfonamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-3-11(4-2)15(12,13)8-5-6-9(14)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBNECUDBBASL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CNC(=S)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332250 | |
Record name | N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852389-11-8 | |
Record name | N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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